molecular formula C22H26FN5O5S B2819699 tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate CAS No. 1251623-03-6

tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate

Cat. No. B2819699
CAS RN: 1251623-03-6
M. Wt: 491.54
InChI Key: FMDRWJLAHMZTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate is a useful research compound. Its molecular formula is C22H26FN5O5S and its molecular weight is 491.54. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Remediation and Water Treatment

The compound’s unique structure suggests potential applications in environmental remediation. Researchers have investigated its use as an adsorbent for removing pollutants from water samples. For instance, magnetic chitosan (MC) , synthesized from this compound, has been employed to simultaneously remove and extract bisphenol-A (BPA) and 4-tert-butylphenol (4-t-BP) from water . The adsorption process follows pseudo-second-order kinetics and Langmuir adsorption isotherm. The method demonstrates feasibility for efficient removal of these endocrine-disrupting chemicals from environmental water sources.

Photocatalysis and Photochemical Reactions

The compound’s aromatic system and functional groups make it an interesting candidate for photocatalytic reactions. Researchers could explore its behavior under light irradiation, potentially leading to novel transformations or photochemical processes. For instance, similar acridinium-based photocatalysts have been successful in decarboxylative functionalizations .

Computational Chemistry and Molecular Modeling

The complex structure of this compound invites computational studies. Researchers could perform density functional theory (DFT) calculations, molecular dynamics simulations, or quantum mechanical investigations. Understanding its electronic properties, reactivity, and binding interactions with other molecules would provide valuable insights.

Almakhathi, A. A. S., Zeeshan, M., Shah, J., & Jan, M. R. (2022). Simultaneous Removal and Extraction of Bisphenol A and 4-tert-butylphenol From Water Samples Using Magnetic Chitosan Particles. Frontiers in Materials, 9, 786581. Read more Reference for acridinium-based photocatalysts: Synthesis and application of well-defined [Ph4P]+[Cu(CF2CF3)2]−: a new class of visible-light-induced decarboxylative functionalization reagents

properties

IUPAC Name

tert-butyl 2-[8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O5S/c1-22(2,3)33-19(29)15-28-21(30)27-10-4-5-18(20(27)24-28)34(31,32)26-13-11-25(12-14-26)17-8-6-16(23)7-9-17/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDRWJLAHMZTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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